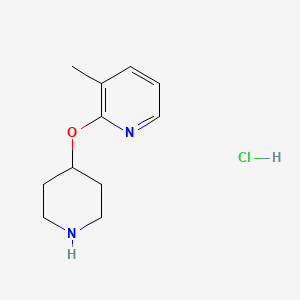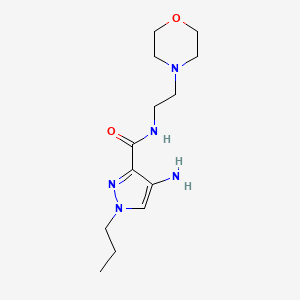
3-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride is a chemical compound with the molecular formula C11H17ClN2O and a molecular weight of 228.72 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride can be represented by the SMILES stringC1CC(CCN1)OCc2cccnc2 . The InChI code for this compound is 1S/C11H16N2O/c1-2-10(8-13-5-1)9-14-11-3-6-12-7-4-11/h1-2,5,8,11-12H,3-4,6-7,9H2 . Physical And Chemical Properties Analysis
3-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride is a solid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Synthesis of Functionalized Pyridines : The compound plays a role in the synthesis of functionalized 4H-pyrano[3,2-c]pyridines, demonstrating its utility in creating complex organic structures (Mekheimer et al., 1997).
- Method for Synthesis of Piperidine Derivatives : A novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound of significance in medicinal chemistry, involves the catalytic hydrogenation of pyrrolylpyridine, indicating the compound's relevance in creating medically important structures (Smaliy et al., 2011).
- Tautomerism Studies : The compound is utilized in studying the tautomeric structure of aza cycles, providing insights into chemical behavior important for pharmaceutical development (Buzykin et al., 2014).
Applications in Biochemistry and Pharmacology
- Role in Aurora Kinase Inhibition : As a part of a compound, it contributes to inhibiting Aurora A, suggesting potential applications in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
- Serotonin Reuptake Inhibition : It forms part of the structure of paroxetine hydrochloride, a phenylpiperidine derivative and a selective serotonin reuptake inhibitor, indicating its relevance in psychiatric medication (Germann et al., 2013).
Crystallography and Molecular Structure
- Crystal Structure Analysis : Its derivatives are used to study molecular and crystal structures, contributing to our understanding of intramolecular and intermolecular interactions in solid states (Kuleshova & Khrustalev, 2000).
Neurological Research
- Neurologic Deficit Studies in Primates : A derivative of the compound was observed to cause a Parkinson-like neurologic deficit in primates, providing a model for studying neurodegenerative diseases (Wilkening et al., 1986).
Advanced Material Synthesis
- Organoselenium Compounds Synthesis : The compound is involved in the synthesis of organoselenium compounds, indicating its role in creating materials with potential applications in various industries (Bhasin et al., 2015).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
3-methyl-2-piperidin-4-yloxypyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-9-3-2-6-13-11(9)14-10-4-7-12-8-5-10;/h2-3,6,10,12H,4-5,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJIQHAZQYFZSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OC2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2562541.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-methoxybenzamide](/img/structure/B2562543.png)

![4-chloro-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol](/img/structure/B2562545.png)
![N-[(1S,2R)-2-(2-Methylpyrazol-3-yl)cyclohexyl]prop-2-enamide](/img/structure/B2562548.png)

![3-Tert-butyl-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2562552.png)


![(E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid](/img/structure/B2562560.png)

